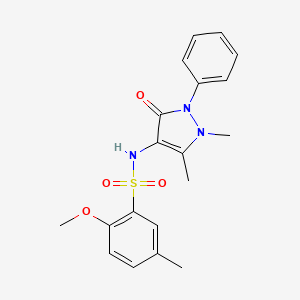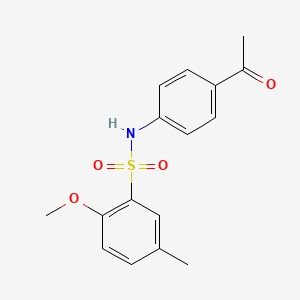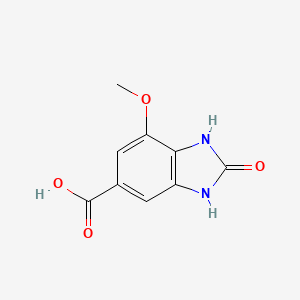
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol, also known as DPI, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole alkaloids and has been found to possess various biological activities.
科学的研究の応用
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been extensively used in scientific research due to its ability to inhibit protein kinase C (PKC) activity. PKC is an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to inhibit PKC activity by binding to its regulatory domain, thereby preventing its activation. This property of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has made it a valuable tool for studying the role of PKC in various biological processes.
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the inhibition of PKC activity. PKC is a serine/threonine kinase that is involved in the phosphorylation of various substrate proteins. The activation of PKC requires the binding of a second messenger such as diacylglycerol (DAG) or calcium ions. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol binds to the regulatory domain of PKC, thereby preventing its activation by second messengers.
Biochemical and Physiological Effects
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has also been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of using 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol in lab experiments is its ability to specifically inhibit PKC activity. This property of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has made it a valuable tool for studying the role of PKC in various biological processes. However, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to have some limitations as well. It has been reported to have off-target effects on other enzymes such as protein kinase A (PKA) and protein kinase G (PKG). Additionally, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has been found to be unstable in solution, which can affect its activity.
将来の方向性
There are several future directions for the research on 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol. One direction is to study the structure-activity relationship of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol and its analogs. This could help in the development of more potent and selective PKC inhibitors. Another direction is to study the role of PKC in various diseases such as cancer, inflammation, and cardiovascular diseases. This could lead to the development of new therapeutic strategies for these diseases. Additionally, the development of new methods for the synthesis and stabilization of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol could improve its utility in scientific research.
Conclusion
In conclusion, 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol is a valuable tool for studying the role of PKC in various biological processes. Its ability to specifically inhibit PKC activity has made it a valuable tool for scientific research. However, its limitations such as off-target effects and instability in solution should be taken into consideration. Further research on 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol and its analogs could lead to the development of new therapeutic strategies for various diseases.
合成法
The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves the reaction of indole-3-acetaldehyde with acetone in the presence of a reducing agent such as sodium borohydride. The reaction yields 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol as a white crystalline solid with a melting point of 114-116°C.
特性
IUPAC Name |
2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12-13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFVBNYINACHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(CCN2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)




![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)


